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Compound of Interest

Compound Name: Dspe-peg36-dbco

Cat. No.: B12418396 Get Quote

Authored for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-

N-[dibenzocyclooctyl(polyethylene glycol)-36] (DSPE-PEG36-DBCO), a heterobifunctional lipid

conjugate pivotal for advanced cell surface engineering. It details the underlying mechanisms,

quantitative parameters, and comprehensive protocols for its application, enabling the covalent

attachment of biomolecules to live cell membranes through bio-orthogonal chemistry.

Core Principles and Mechanism of Action
DSPE-PEG36-DBCO is a powerful tool for cell surface modification, comprised of three key

components:

DSPE (1,2-distearoyl-sn-glycero-3-phosphoethanolamine): A saturated phospholipid that

serves as a hydrophobic anchor. It spontaneously inserts into the lipid bilayer of the cell

membrane, a process driven by hydrophobic interactions.[1] This method of incorporating

molecules onto the cell surface is generally considered non-disruptive to cell viability.[1][2]

PEG36 (Polyethylene Glycol, 36 units): A hydrophilic polymer chain that acts as a flexible

spacer. This spacer extends the reactive group away from the cell surface, minimizing steric

hindrance and making it accessible for subsequent reactions.[2] The PEG moiety also

enhances the water solubility of the lipid conjugate.[3]
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DBCO (Dibenzocyclooctyne): A strained alkyne group that enables highly efficient, copper-

free click chemistry. It reacts specifically with azide-functionalized molecules in a strain-

promoted alkyne-azide cycloaddition (SPAAC), forming a stable triazole linkage under mild,

physiological conditions without the need for a toxic metal catalyst.

The overall process involves two main steps: the passive insertion of the DSPE-PEG36-DBCO
into the cell membrane, followed by the covalent conjugation of an azide-containing molecule

of interest to the now surface-exposed DBCO group.
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DSPE-PEG-DBCO inserts its DSPE anchor into the cell membrane.
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Caption: DSPE-PEG-DBCO inserts its DSPE anchor into the cell membrane.
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Caption: Workflow for cell surface engineering using DSPE-PEG-DBCO.
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Quantitative Data Summary
The efficiency and outcome of cell surface modification depend on several experimental

parameters. The following tables summarize key quantitative data derived from literature.

Table 1: DSPE-PEG-DBCO Incorporation Conditions
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Cell Type

DSPE-PEG-
DBCO
Concentrati
on (µM)

Incubation
Time

Temperatur
e (°C)

Method
Outcome /
Notes

RAW 264.7
Macrophag
es

5 and 10 20 min 37
ex vitro (in
PBS)

Successful
incorporati
on
confirmed
by
subsequent
biotinylatio
n and
streptavidin
-FITC
binding.

MCF-7

(adherent)
1 - 100 1 hr 4

ex vitro (in

PBS)

Tunable

modification

achieved by

varying

concentration

. No impact

on cell

viability

observed up

to 100 µM.

Raji

(suspension)

1 - 100 1 hr 4 ex vitro (in

PBS)

Successful

modification

demonstrated

. Saturation

of insertion

was not

observed in

MCF-7 but

was seen in

Raji cells

above 10 µM
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Cell Type

DSPE-PEG-
DBCO
Concentrati
on (µM)

Incubation
Time

Temperatur
e (°C)

Method
Outcome /
Notes

for a similar

biotinylated

lipid.

| MCF-7, Raji | 1 - 100 | 24 hr | 37 | in vitro (in culture media) | Successful modification achieved

during active cell culture. |

Table 2: Copper-Free Click Reaction (SPAAC) Parameters on the Cell Surface

Modified
Cell Type

Azide-
Molecule

Concentrati
on

Incubation
Time

Temperatur
e (°C)

Notes

RAW 264.7
Azide-
PEG4-
Biotin

2
equivalents
(to lipid)

1 hr (pre-
reaction)

Room Temp

Biotinylated
lipids were
prepared
first, then
incubated
with cells.

Raji

Azide-

conjugated

Alexa Fluor

488

Not specified 3 hr 37

Longer

incubation

time and

higher

temperature

enhance the

azide/alkyne

ligation signal

compared to

shorter

incubations at

4°C.
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| General Recommendation | Azide-labeled protein/peptide | 1 mole equivalent | < 12 - 24 hr |

Room Temp to 37 | Reactions are more efficient at higher concentrations and temperatures. |

Table 3: Biocompatibility and Cytotoxicity

Cell Type
DSPE-PEG-DBCO
Concentration

Assay Result

RAW 264.7
Macrophages

Not specified MTT Assay

No significant
toxicity was
observed from the
incorporation of
DSPE-based
anchor lipids.

| MCF-7, Raji | Up to 100 µM | Not specified | Cell viability was not affected by the lipid

modification. |

Detailed Experimental Protocols
The following protocols provide a generalized framework for cell surface modification using

DSPE-PEG36-DBCO. Optimization may be required for specific cell types and applications.

Protocol 1: Cell Surface Modification with DSPE-PEG-
DBCO
This protocol describes the incorporation of the lipid anchor into the cell membrane.

Materials:

DSPE-PEG36-DBCO

Phosphate-Buffered Saline (PBS), pH 7.4

Cells of interest (suspension or adherent)

Cell culture medium
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Procedure (ex vitro Method):

Cell Preparation:

For adherent cells, wash with PBS and detach using a non-enzymatic cell dissociation

buffer.

For suspension cells, collect them directly.

Harvest cells by centrifugation (e.g., 300 x g for 5 minutes).

Wash the cell pellet once with cold PBS and resuspend in PBS to a desired concentration

(e.g., 1 x 10^6 cells/mL).

Lipid Incubation:

Prepare a stock solution of DSPE-PEG36-DBCO in a suitable solvent (e.g., DMSO or

ethanol) and then dilute to the final working concentration (e.g., 5-20 µM) in PBS.

Add the DSPE-PEG36-DBCO solution to the cell suspension.

Incubate for 20-60 minutes at 37°C (or 4°C, though insertion may be slower) with gentle

agitation.

Washing:

Pellet the cells by centrifugation (300 x g for 5 minutes).

Carefully aspirate the supernatant containing excess lipid.

Wash the cells three times with cold PBS to remove any non-inserted DSPE-PEG36-
DBCO.

The cells are now ready for the click chemistry reaction.

Protocol 2: Bioconjugation via Strain-Promoted Azide-
Alkyne Cycloaddition (SPAAC)
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This protocol describes the covalent attachment of an azide-modified molecule to the DBCO-

displaying cells.

Materials:

DBCO-modified cells (from Protocol 1)

Azide-functionalized molecule of interest (e.g., Azide-Biotin, Azide-Fluorophore, Azide-

Peptide)

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

Prepare Azide Solution: Dissolve the azide-functionalized molecule in the reaction buffer to

the desired final concentration (e.g., 50-100 µM).

Click Reaction:

Resuspend the washed, DBCO-modified cells in the azide-molecule solution.

Incubate for 1-4 hours at 37°C. Note: The SPAAC reaction is slower than many other

bioconjugation reactions; longer incubation times may be necessary to achieve optimal

labeling. Protect from light if using a fluorescent azide.

Washing:

Pellet the cells by centrifugation.

Wash the cells three times with cold PBS to remove unreacted azide molecules.

The surface-engineered cells are now ready for downstream applications or analysis.

Protocol 3: Verification of Surface Modification
This protocol describes how to confirm successful surface labeling using flow cytometry,

assuming an Azide-Biotin conjugate was used.

Materials:
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Biotin-conjugated cells (from Protocol 2)

Fluorescently-labeled streptavidin (e.g., Streptavidin-FITC)

Flow cytometry buffer (e.g., PBS with 1% BSA)

Procedure:

Staining:

Resuspend the washed, biotinylated cells in flow cytometry buffer.

Add the fluorescently-labeled streptavidin at the manufacturer's recommended

concentration.

Incubate for 30-60 minutes at 4°C, protected from light.

Washing:

Wash the cells twice with cold flow cytometry buffer to remove unbound streptavidin.

Analysis:

Resuspend the final cell pellet in flow cytometry buffer.

Analyze the cell population for fluorescence using a flow cytometer. Compare the signal to

control cells (unmodified or DBCO-modified but not biotinylated) to confirm specific

labeling.
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Caption: The bio-orthogonal SPAAC reaction on the cell surface.

Applications and Conclusion
DSPE-PEG36-DBCO is a versatile reagent for a multitude of applications in research and

therapeutics. Its ability to anchor functional molecules to cell surfaces enables:

Targeted Drug Delivery: Modifying therapeutic cells (e.g., T-cells) with antibodies or ligands

to direct them to specific tissues or tumors.

Cellular Imaging: Labeling live cells with fluorophores for in vitro and in vivo tracking.
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Fundamental Research: Attaching probes to study cell-cell interactions, receptor signaling, or

membrane dynamics.

Biomaterials: Creating functionalized cell surfaces for tissue engineering applications.

In conclusion, DSPE-PEG36-DBCO provides a robust, efficient, and biocompatible platform for

cell surface engineering. By leveraging the principles of lipid self-assembly and bio-orthogonal

click chemistry, researchers can covalently modify live cells with a wide array of molecules,

opening up new avenues for therapeutic development and biological discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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